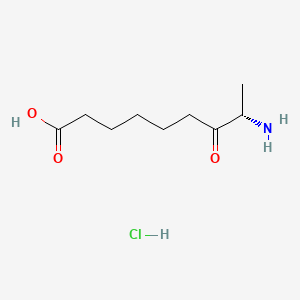

(S)-8-amino-7-oxononanoic acid hydrochloride

Description

Structure

3D Structure

Properties

CAS No. |

177408-65-0 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(8S)-8-amino-7-oxononanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

GUAHPAJOXVYFON-ZETCQYMHSA-N |

SMILES |

CC(C(=O)CCCCCC(=O)O)N.Cl |

Isomeric SMILES |

C[C@@H](C(=O)CCCCCC(=O)O)N |

Canonical SMILES |

CC(C(=O)CCCCCC(=O)O)N |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

AOP; (8S)-8-Amino-7-oxo-nonanoic Acid Hydrochloride |

Origin of Product |

United States |

Preparation Methods

Substrate Specificity and Enzyme Mechanisms

The enzymatic synthesis of (S)-8-amino-7-oxononanoic acid is primarily mediated by 8-amino-7-oxononanoate synthase (BioF) , a pyridoxal 5′-phosphate (PLP)-dependent enzyme. BioF catalyzes the decarboxylative condensation of L-alanine with a pimelate thioester to form the (S)-configured product.

Reaction Conditions:

| Parameter | Value |

|---|---|

| pH | 7.5 |

| Temperature | 37°C |

| Cofactor | PLP (10–50 µM) |

| Kinetic Constant (Km) | 25 µM (E. coli, pimeloyl-CoA) |

The reaction proceeds via a PLP-stabilized quinonoid intermediate, facilitating decarboxylation of L-alanine and subsequent C–C bond formation.

Comparative Analysis of BioF Orthologs

BioF enzymes from different bacterial species exhibit divergent substrate affinities and catalytic efficiencies:

| Organism | Preferred Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Escherichia coli | Pimeloyl-CoA/ACP | 25 | 1.2 × 10³ M⁻¹s⁻¹ |

| Bacillus subtilis | Pimeloyl-CoA | ≤1 | 3.8 × 10³ M⁻¹s⁻¹ |

B. subtilis BioF demonstrates stricter specificity for pimeloyl-CoA, requiring the activity of pimeloyl-CoA synthetase (BioW) to convert exogenous pimelic acid into the requisite thioester. In contrast, E. coli BioF accommodates both pimeloyl-CoA and pimeloyl-ACP, enabling flexibility in substrate sourcing.

Chemical Synthesis Routes

Stepwise Organic Synthesis

Chemical preparation of (S)-8-amino-7-oxonanoic acid hydrochloride involves sequential functionalization of a linear carbon chain:

Typical Yields:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Reductive Amination | 65–75 | ≥90% |

| Salt Formation | 85–95 | ≥98% |

Challenges in Chemical Synthesis

-

Stereochemical Control : Ensuring enantiomeric excess (ee) >99% requires costly chiral auxiliaries or catalysts.

-

Oxidative Degradation : The α-keto moiety is prone to oxidation, necessitating inert atmosphere handling.

Industrial-Scale Production

Fermentation-Based Approaches

Industrial biosynthesis leverages recombinant E. coli or B. subtilis strains overexpressing BioF and BioW under inducible promoters.

| Parameter | E. coli Optimization | B. subtilis Optimization |

|---|---|---|

| Fermentation Time | 48–72 h | 60–84 h |

| Yield (g/L) | 12–15 | 8–10 |

| Downstream Purity | Ion-exchange chromatography (>95%) | Crystallization (>90%) |

Process Economics

-

Substrate Costs : Pimelic acid (∼$200/kg) contributes to 40–50% of total production costs.

-

Enzyme Stability : Immobilized BioF retains >80% activity after 10 reaction cycles, reducing biocatalyst expenses.

Analytical Characterization

Quality Control Metrics

Regulatory Compliance

The hydrochloride salt meets USP/EP standards for biotin precursor synthesis, with limits for heavy metals (<10 ppm) and residual solvents (<0.1%).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 7-Keto-8-Aminopelargonic Acid undergoes several types of chemical reactions, including:

Condensation: The decarboxylative condensation of L-alanine with pimeloyl CoA to form 7-Keto-8-Aminopelargonic Acid.

Common Reagents and Conditions:

S-adenosyl-L-methionine: Used in transamination reactions.

Pimeloyl CoA and L-alanine: Used in the condensation reaction catalyzed by 7-Keto-8-Aminopelargonic Acid Synthase.

Major Products:

7,8-Diaminopelargonic Acid: Formed through transamination.

7-Keto-8-Aminopelargonic Acid: Formed through condensation reactions.

Scientific Research Applications

(S)-8-amino-7-oxononanoic acid hydrochloride is a vitamer of biotin and plays a crucial role in the biosynthesis of biotin in microorganisms. It is involved in metabolic pathways that are essential for the growth and proliferation of certain bacterial strains, notably Escherichia coli and Mycobacterium tuberculosis.

Applications in Microbiology

- Microbial Growth Promotion :

- Antimicrobial Research :

Applications in Agricultural Science

- Herbicide Development :

- Plant Growth Regulation :

Case Studies

Mechanism of Action

The mechanism of action of 7-Keto-8-Aminopelargonic Acid involves its role as a substrate for the enzyme 7-Keto-8-Aminopelargonic Acid Synthase. This enzyme catalyzes the decarboxylative condensation of L-alanine and pimeloyl CoA to form 7-Keto-8-Aminopelargonic Acid, which is then further converted to biotin through a series of enzymatic reactions . The molecular targets and pathways involved include the biotin biosynthesis pathway, which is essential for the synthesis of fatty acids, amino acids, and glucose .

Comparison with Similar Compounds

Key Observations:

Chain Length and Functional Groups: The 8-amino-7-oxo motif is conserved across compounds like 8-amino-7-oxooctanoic acid (shorter chain) and 7-keto-8-aminopelargonic acid (keto group variation). Chain length impacts enzyme specificity; for example, M. tuberculosis DAPA AT exclusively recognizes the S-enantiomer of 8-amino-7-oxononanoic acid . 5-Aminolevulinic acid (5-ALA), a 5-carbon analog, lacks the extended aliphatic chain required for biotin synthesis but is critical in heme biosynthesis .

Enantiomeric Specificity: The S-enantiomer of 8-amino-7-oxononanoic acid is bioactive, while the R-enantiomer accumulates in microbial cultures due to enzymatic discrimination . Racemization under physiological pH complicates applications requiring enantiopure forms .

Comparative Enzymatic Studies

- E. coli DAPA AT exhibits strict stereospecificity for the S-enantiomer, whereas M. tuberculosis enzymes show slower kinetics, leading to R-enantiomer accumulation .

- Racemic (±)-8-amino-7-oxononanoic acid is used to study pH-dependent racemization kinetics, which affects experimental outcomes in microbial cultures .

Antimicrobial Potential

- Chiral analogs of 8-amino-7-oxononanoic acid inhibit DAPA AT in M.

Biological Activity

(S)-8-amino-7-oxononanoic acid hydrochloride, also known as kapa CPD or 7-keto-8-aminopelargonate, is an amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, medicine, and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C9H17NO3

- Molecular Weight : 187.24 g/mol

- CAS Number : 177408-66-1

- Hydrochloride Form : Enhances solubility and stability in aqueous solutions.

The compound features an amino group, a keto group, and a nonanoic acid backbone, making it a unique entity among amino acids.

The biological activity of this compound primarily involves its interaction with metabolic pathways and specific molecular targets:

- Enzymatic Interactions : It acts on enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases. These interactions can influence metabolic processes and energy production within cells.

- Metabolic Pathways : The compound is implicated in the synthesis and degradation of amino acids, which are crucial for various physiological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Metabolic Regulation :

- Studies suggest its role as a potential biomarker for metabolic disorders, indicating its importance in diagnosing and monitoring conditions like obesity and diabetes.

- Therapeutic Potential :

- Antimicrobial Properties :

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Metabolic Pathways : A study highlighted the compound's involvement in the biotin biosynthesis pathway within Escherichia coli, demonstrating its essential role in microbial metabolism .

- Antimicrobial Activity Assessment : Research assessing the antimicrobial efficacy of related compounds showed that certain nonanoic acid derivatives inhibited growth in gram-positive bacteria at specific concentrations, indicating potential applications in developing antimicrobial agents .

Comparative Analysis

| Property/Activity | This compound | Other Amino Acid Derivatives |

|---|---|---|

| Molecular Weight | 187.24 g/mol | Varies |

| Solubility | High (hydrochloride form) | Depends on derivative |

| Role in Metabolism | Yes | Varies |

| Antimicrobial Activity | Potential | Yes |

| Therapeutic Applications | Metabolic disorders | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.